molecular formula C11H20O6 B14505228 Bis(2-ethoxyethyl) Propanedioate CAS No. 64617-98-7

Bis(2-ethoxyethyl) Propanedioate

Cat. No.: B14505228
CAS No.: 64617-98-7
M. Wt: 248.27 g/mol
InChI Key: YZXHTAXOIQKKGZ-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Reactants: Propanedioic acid and 2-ethoxyethanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Propanedioic acid and 2-ethoxyethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.

    Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.

    Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.

    Diethyl malonate: A similar ester derived from malonic acid and ethanol.

    Dimethyl malonate: An ester of malonic acid with methanol.

Uniqueness

Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

64617-98-7

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

bis(2-ethoxyethyl) propanedioate

InChI

InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3

InChI Key

YZXHTAXOIQKKGZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CC(=O)OCCOCC

Origin of Product

United States

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